molecular formula C7H11N5O2 B134534 N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine CAS No. 252944-01-7

N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine

Cat. No. B134534
M. Wt: 197.19 g/mol
InChI Key: JNXKEBLSRILDQM-UHFFFAOYSA-N
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Description

The compound "N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their chemistry, which can provide insights into the potential behavior and characteristics of the compound . For instance, the ligand 2,6-bis[N-(2'-pyridylmethyl)carbamyl]pyridine (H2L1) discussed in paper is structurally related to pyridinediamine compounds and exhibits complexation with various metal ions, forming robust helical structures.

Synthesis Analysis

The synthesis of related compounds involves the reaction of pyridine derivatives with other chemical groups. For example, H2L1 is prepared from the reaction of a diester of pyridine-2,6-dicarboxylic acid and 2-aminomethylpyridine . This suggests that the synthesis of "N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine" could similarly involve the functionalization of a pyridine derivative with an aminoethyl group and the introduction of a nitro group at the appropriate position on the pyridine ring.

Molecular Structure Analysis

The molecular structure of related compounds is characterized by the presence of pyridine rings and substituents that influence the overall geometry and potential for hydrogen bonding. For instance, the crystal structure of a nickel complex of H2L1 shows tridentate ligands coordinated by the central pyridine and its flanking deprotonated amido groups . Similarly, the thiourea derivatives discussed in paper exhibit intramolecular hydrogen bonding involving the pyridine nitrogen, which could be relevant to the structure of "N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine".

Chemical Reactions Analysis

The reactivity of related compounds includes the formation of complexes with metal ions and the potential for hydrogen bonding. The H2L1 ligand forms mononuclear complexes with metals like copper and nickel and can self-assemble into double helical structures . The presence of an amino group on the pyridine ring, as seen in the thioureas , can lead to additional intermolecular hydrogen bonding. These insights suggest that "N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine" may also exhibit the ability to coordinate with metals and participate in hydrogen bonding.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine" are not directly reported, the properties of structurally similar compounds can provide some clues. The presence of a nitro group, as seen in the 3-nitro-2-pyridinesulfenyl (Npys) group , can confer reactivity towards nucleophiles and resistance to certain acidic conditions. The nitroso compounds in paper show charge-assisted hydrogen bonding, which could imply that "N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine" may have similar electronic properties that affect its intermolecular interactions.

Scientific Research Applications

  • Synthesis of Tetrahydropteridine C6-Stereoisomers : Chiral N1-protected vicinal diamines derived from amino acids, including structures related to N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine, have been used to synthesize tetrahydropteridine C6-stereoisomers, a crucial step in the synthesis of N5-formyl-(6S)-tetrahydrofolic acid (Bailey, Chandrasekaran, & Ayling, 1992).

  • Iron(III) Complexes Modeling Catechol 1,2-Dioxygenases : The research on iron(III) complexes of sterically hindered tetradentate monophenolate ligands, structurally related to N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine, has offered insights into the functioning of catechol 1,2-dioxygenase enzymes (Velusamy, Mayilmurugan, & Palaniandavar, 2004).

  • Functionalization of Carbon Electrodes : This compound's derivatives have been used in the electrochemically induced functionalization of glassy carbon electrodes, demonstrating the potential for applications in electrochemical sensing and biosensing technologies (Breton & Bélanger, 2008).

  • Stability and Synthesis of NpysCl : Research on 3-nitro-2-pyridinesulfenyl chloride (NpysCl), closely related to N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine, has provided insights into the stability and efficient synthesis routes, highlighting its potential use in amino acid chemistry (Pugh, Gera, & Stewart, 2009).

  • Expanded Genetic Alphabet : A C-glycoside exhibiting a nonstandard hydrogen-bonding pattern, synthesized from a derivative of N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine, has been proposed as a candidate for an expanded genetic alphabet, showing potential applications in genetic engineering (Hutter & Benner, 2003).

Safety And Hazards

“N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine” is used for research purposes and is not intended for human or veterinary diagnostic or therapeutic use . The substance is not classified according to the Globally Harmonized System (GHS) .

Future Directions

The future directions of “N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine” research are promising. Its role in DNA and RNA methylation could have significant implications for understanding and treating various diseases .

properties

IUPAC Name

6-N-(2-aminoethyl)-3-nitropyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O2/c8-3-4-10-6-2-1-5(12(13)14)7(9)11-6/h1-2H,3-4,8H2,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXKEBLSRILDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])N)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622857
Record name N~6~-(2-Aminoethyl)-3-nitropyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine

CAS RN

252944-01-7
Record name N~6~-(2-Aminoethyl)-3-nitropyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Diamino-N2-(2-aminoethyl)-5-nitropyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 2-amino-6-chloro-3-nitropyridine (0.52 M) in acetonitrile (70 ml), and ethylene diamine (40 ml) were stirred overnight (ca. 20 h) at 75-80° C. under argon. The ethylene diamine was removed under reduced pressure. The residual solution was basified with 1M sodium hydroxide solution (50 ml). The aqueous solution was saturated with sodium chloride and extracted with a solution of 95% ethyl acetate and 5% methanol (3×150 ml) and with a solution of 95% acetonitrile and 5% methanol (3×150 ml). The organic extracts were combined and extracted with a saturated sodium chloride solution (2×75 ml). The organic layer was dried with sodium sulfate, filtered, and concentrated under reduced pressure. The crude yellow solid was triturated with ether (2×25 ml) and dried overnight in vacuo resulting in 2-(2-aminoethyl)amino-6-amino-5-nitropyridine in 99% yield.
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40 mL
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70 mL
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Synthesis routes and methods II

Procedure details

1 mmol of 2-amino-6-chloro-3-nitropyridine and 15 mmol of 1,2-diaminoethane were stirred at reflux for fourteen hours. The reaction mixture was concentrated in vacuo and solution of 1.5 mmol of NaOH in water was added. This solution was extracted twice with 95%/5% methylene chloride/methanol. The aqueous was then saturated with salt and extracted twice with 95%/5% acetonitrile/methanol and then finally extrated twice with 95%/5% ethylacetate/methanol. All organic fractions were combined and dried over sodium sulfate to obtain (2-aminoethyl)(6-amino-5-nitro(2-pyridyl))amine.
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1 mmol
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15 mmol
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1.5 mmol
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Synthesis routes and methods III

Procedure details

The starting material (2-aminoethyl)(6-amino-5-nitro(2-pyridyl))amine is prepared in the following manner. A mixture of 2-amino-6-chloro-3-nitropyridine (65 g, 376 mmol), acetonitrile (400 ml), and ethylene diamine (500 ml) are stirred overnight (ca. 20 h) at 75–80° C. under argon. When the diamine is added, this reaction can become exothermic! The ethylene diamine is removed under reduced pressure, and then in vacuo (12 h). The completely dried material is suspended in 2M sodium hydroxide solution (500 ml) with vigorous stirring for 30 min. The solid is filtered. The yellow solid is suspended in water (500 ml) with vigorous stirring for 30 min., after which the solid is filtered. The water wash and filtration is repeated one more time to get rid of salts. The yellow solid is dried in vacuo. The crude yellow solid is triturated with ether (3×500 ml) and dried overnight in vacuo resulting in 59 g of 2-(2-aminoethyl)amino-6-amino-5-nitropyridine in >99% purity.
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65 g
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500 mL
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400 mL
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diamine
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